2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-aminophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHECXHLTHIHBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356933 | |
| Record name | 2-(3-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190121-98-3 | |
| Record name | 2-(3-Aminophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 4-Nitro-1,2-Diaminobenzene with 3-Nitrobenzoyl Chloride
4-Nitro-1,2-diaminobenzene reacts with 3-nitrobenzoyl chloride in an alkaline aqueous medium (pH 8–10) at 80–100°C to form a nitro-substituted anilide intermediate. The absence of organic solvents simplifies purification and reduces costs.
Cyclization and Sequential Reduction
The anilide intermediate undergoes cyclization in the same reaction vessel under alkaline conditions (pH 10–13) at 95–100°C, facilitated by sodium hydrosulfide (NaSH). This step simultaneously reduces nitro groups to amines, yielding the final product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 10–12 hours |
| Temperature | 95–100°C |
| Reducing Agent | Sodium hydrosulfide (32% sol.) |
| Yield | 90–92% purity |
This method’s efficiency stems from its tandem cyclization-reduction mechanism, which minimizes side reactions and maximizes atom economy.
Microdroplet Synthesis Using Carboxylic Acid Activation
Recent advances in microdroplet chemistry enable rapid synthesis under ambient conditions. Cole et al. (2020) demonstrated that 1,2-phenylenediamine derivatives react with protonated carboxylic acids at microdroplet interfaces, forming benzimidazoles within milliseconds. For this compound, formic acid acts as both the carboxylic acid source and catalyst.
Mechanistic Insights :
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Protonation : Formic acid protonates at the microdroplet interface, enhancing electrophilicity.
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Condensation : 3-Amino-substituted 1,2-phenylenediamine reacts with protonated formic acid to form an acylated intermediate.
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Cyclization : Thermal energy from droplet collision facilitates water elimination, closing the benzimidazole ring.
Advantages :
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Speed : Reactions complete in <1 second.
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Solvent-Free : Conducted in air without bulk solvents.
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Scalability : Demonstrated for gram-scale production via continuous flow systems.
Thiourea-Mediated Cyclization
An alternative route involves N-(o-aminophenyl)thiourea intermediates, which cyclize using mercury(II) oxide (HgO) as a catalyst. While less common due to toxicity concerns, this method achieves high regioselectivity for the 5-carboxylic acid derivative.
Procedure :
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Thiourea Formation : 3-Amino-4-nitrobenzoic acid reacts with thiourea in HCl to form the thiourea derivative.
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Cyclization : HgO in ethanol promotes ring closure at 60–70°C.
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Yield : 65–70% after hydrogenation.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each method:
Critical Considerations in Process Optimization
pH Sensitivity
The one-pot method’s reliance on alkaline conditions (pH 10–13) necessitates precise pH control to prevent hydrolysis of the nitro groups. Buffered systems using sodium carbonate improve consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid for nitration or aluminum chloride for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the aromatic ring, enhancing their chemical and biological properties.
Scientific Research Applications
Key Synthetic Route
- Starting Materials : o-Phenylenediamine and 3-nitrobenzoic acid.
- Catalysts : Strong acids (e.g., hydrochloric acid) are often used to facilitate the reaction.
- Conditions : Heating under reflux conditions is common for achieving high yields.
Medicinal Chemistry
The compound has shown potential in various therapeutic applications:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against both bacterial and fungal strains. For instance, compounds derived from 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid have been tested against Aspergillus niger and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) as low as 0.05 µg/mL for antifungal activity .
- Anticancer Properties : The mechanism of action involves inhibiting specific enzymes related to cancer cell proliferation. The binding affinity to DNA and interference with replication processes are areas of ongoing research.
Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be utilized in catalysis or as materials with unique electronic properties.
Material Science
Due to its unique chemical structure, this compound is used in the development of new materials, including:
- Polymers : It acts as a building block for synthesizing polymers with enhanced mechanical properties.
- Dyes : The compound's chromophoric properties make it suitable for dye synthesis, contributing to industries focused on textiles and coatings.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of synthesized derivatives against multiple pathogens. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Synthesis of Novel Derivatives
Research has focused on creating new hybrids incorporating this compound with other organic frameworks. These hybrids demonstrated enhanced biological activities, suggesting pathways for developing more effective drugs .
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its anticancer activity, it may interfere with DNA replication and cell division, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
Key physicochemical parameters for selected analogs are summarized below:
*Estimated using computational tools (e.g., ChemAxon).
Key Observations :
- Polarity: The 3-aminophenyl derivative exhibits moderate logP (1.85), indicating balanced lipophilicity. In contrast, nitro-substituted analogs (logP ~3.5) are more lipophilic due to the electron-withdrawing nitro group .
- Solubility : The –NH₂ group enhances aqueous solubility compared to halogen (e.g., –F) or nitro substituents, which prioritize membrane permeability .
- Hydrogen Bonding: The 3-aminophenyl derivative has three H-bond donors (vs. two in nitro or halogen analogs), facilitating interactions with biological targets like enzymes or receptors .
Analgesic and Anti-inflammatory Activity
- The ortho-nitro group is critical for opioid receptor interaction .
- 3-Aminophenyl analog: Limited direct data, but primary amines often enhance binding to serotonin or adrenergic receptors. Predicted activity may involve non-opioid pathways .
Anticancer Activity
- 1-(4-Methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate : Showed potent antileukemic activity (IC₅₀: 3 µM) due to the electron-deficient nitro group enhancing DNA intercalation .
- 3-Aminophenyl analog: The –NH₂ group may favor kinase inhibition (e.g., VEGF or EGFR) over DNA targeting, though specific studies are needed .
Angiotensin II Receptor Antagonism
- CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid): A potent AII antagonist (IC₅₀: 0.033 mg/kg, intravenous). The tetrazole and ethoxy groups are critical for binding .
- 3-Aminophenyl analog: Lacks the tetrazole moiety but could be modified for similar cardiovascular applications via amine-driven hydrogen bonding .
Crystallography and Stability
- Silver complexes of benzimidazole-5-carboxylic acids (e.g., Ag-perchlorate) show diverse coordination modes influenced by substituents. The –NH₂ group may favor N,N'-bidentate binding .
- Halogenated analogs (e.g., 4-F, 4-Cl) exhibit higher thermal stability due to stronger van der Waals interactions .
Biological Activity
2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is structurally characterized by a benzimidazole core linked to an amino group and a carboxylic acid moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by recent research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacterial strains.
| Microorganism | MIC (µg/mL) | Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Kanamycin (64) |
| Escherichia coli | 16 | Ciprofloxacin (32) |
| Pseudomonas aeruginosa | 64 | Gentamicin (128) |
These results indicate that the benzimidazole framework is conducive to antimicrobial activity, potentially due to its ability to interfere with bacterial cell wall synthesis or protein function .
Antiviral Activity
The antiviral properties of benzimidazole derivatives have also been explored. A study focused on the synthesis of new benzimidazole compounds indicated that they exhibit activity against viruses such as the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV). The synthesized compounds showed varying degrees of effectiveness, with some derivatives achieving IC50 values in the low micromolar range.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 12 | 19.1 | 752.25 | 39.3 |
| Compound 13 | 49.4 | 1480 | 30.03 |
These findings suggest that modifications to the benzimidazole structure can enhance antiviral efficacy while maintaining low cytotoxicity .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. Research indicates that certain benzimidazole derivatives can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Benzimidazole Derivative A | A549 | 67.4 |
| Benzimidazole Derivative B | MCF-7 | 59.5 |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, mediated through interactions with specific molecular targets within cancer cells .
Case Studies
- Antimicrobial Efficacy : In a comparative study, several benzimidazole derivatives were synthesized and screened for antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds bearing amino and carboxylic acid groups exhibited superior activity compared to those lacking these functional groups.
- Antiviral Screening : A series of synthesized benzimidazoles were tested against HCV in vitro, revealing that structural modifications significantly influenced their antiviral potency. Compounds with electron-donating groups showed enhanced binding affinity to viral polymerases.
- Anticancer Investigations : In vitro assays demonstrated that specific benzimidazole derivatives effectively inhibited the proliferation of A549 cells by inducing apoptosis, highlighting their potential as lead compounds for further development in cancer therapy.
Q & A
Q. What are the established synthetic routes for 2-(3-aminophenyl)-1H-benzimidazole-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of 3,4-diaminobenzoic acid with a substituted aldehyde. For example, refluxing 3,4-diaminobenzoic acid with 3-aminobenzaldehyde in ethanol, catalyzed by sodium bisulfite (1N aqueous solution), at 80°C for 24 hours yields the target compound . Optimization involves adjusting molar ratios (e.g., 1:1 aldehyde:diamine), solvent selection (ethanol for solubility), and reaction duration (24–48 hours). Post-synthesis, precipitation with HCl and washing with methanol improve purity .
Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?
Methodological Answer: Characterization includes:
- ¹H/¹³C NMR : The aromatic protons of the benzimidazole core appear as doublets (δ 7.2–8.5 ppm), while the carboxylic acid proton resonates as a singlet (δ ~12.5 ppm) .
- IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the carboxylic acid group .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1) validate the molecular formula (C₁₄H₁₁N₃O₂) .
Distinguishing features include the absence of hydroxyl groups (vs. 2,3,4-trihydroxy-phenyl analogs) and the presence of an amine substituent at the 3-position of the phenyl ring .
Q. What are the primary biological activities reported for this compound in preclinical studies?
Methodological Answer: While direct data on this compound are limited, structurally related benzimidazoles exhibit:
- Antioxidant Activity : Scavenging of DPPH radicals (IC₅₀ values < 50 μM in analogs like 2-(3,4-dihydroxyphenyl) derivatives) .
- Antiproliferative Effects : Inhibition of cancer cell lines (e.g., IC₅₀ = 12 μM in MCF-7 cells for methyl ester derivatives) via topoisomerase I/II inhibition .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or protonation states?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL can determine:
- Tautomerism : Benzimidazoles often exhibit 1H-3H tautomerism. Hydrogen bonding patterns (e.g., N–H···O interactions) and bond lengths (C–N: ~1.32–1.38 Å) differentiate tautomers .
- Protonation : Carboxylic acid groups form intermolecular hydrogen bonds (O–H···N, ~2.6–2.8 Å) in the crystal lattice, stabilizing the deprotonated state under acidic conditions .
Q. What computational strategies predict structure-activity relationships (SAR) for optimizing biological activity?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., topoisomerase II or COX-2) identifies key interactions: the 3-aminophenyl group forms hydrogen bonds with catalytic residues, while the carboxylic acid enhances solubility .
- QSAR Models : Hammett constants (σ) for substituents on the phenyl ring correlate with antioxidant activity (negative σ values enhance radical scavenging) .
Q. How do solvent and pH affect the compound’s stability during biological assays?
Methodological Answer:
- pH-Dependent Stability : The carboxylic acid group deprotonates at pH > 4.5, increasing solubility but reducing membrane permeability. Stability studies via HPLC at physiological pH (7.4) show >90% integrity over 24 hours .
- Solvent Effects : Dimethyl sulfoxide (DMSO) enhances solubility (>10 mM stock solutions), but prolonged storage induces degradation (~5% over 30 days at –20°C) .
Q. What strategies mitigate challenges in synthesizing high-purity batches for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
